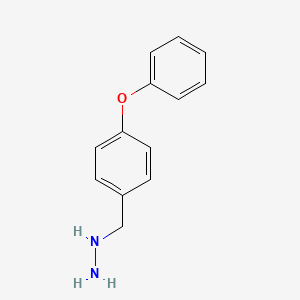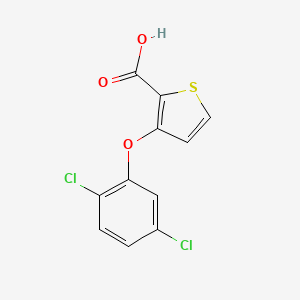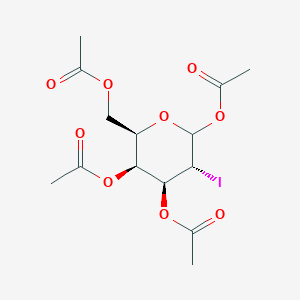
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, methoxybenzylsulfinyl, and methoxypyridinyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzylsulfinyl chloride, which is then reacted with 6-methoxypyridin-3-amine under controlled conditions to form the desired acrylamide derivative. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer, where it can inhibit the growth of cancer cells by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-2,3-dichloro-3-(4-methoxybenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H16Cl2N2O4S |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
2,3-dichloro-3-[(4-methoxyphenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16Cl2N2O4S/c1-24-13-6-3-11(4-7-13)10-26(23)16(19)15(18)17(22)21-12-5-8-14(25-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22) |
Clave InChI |
SFXGKNBNDTZBEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CS(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
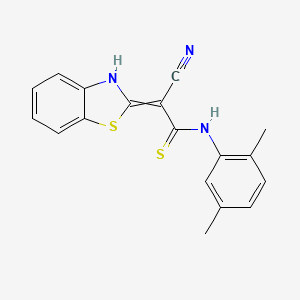

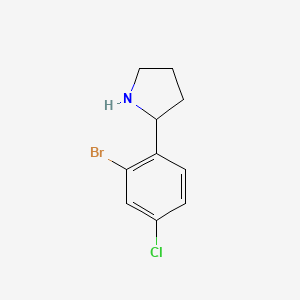

![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)


![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
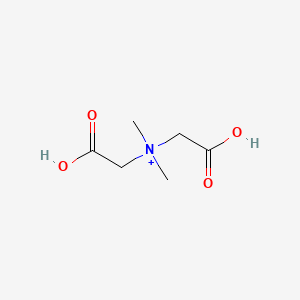
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
